molecular formula C17H16BrN3O B2735269 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide CAS No. 1795491-11-0

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide

Cat. No.: B2735269
CAS No.: 1795491-11-0
M. Wt: 358.239
InChI Key: BHHSHAPFTDQEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research. The structure of this compound includes a pyrrolo[2,3-b]pyridine moiety linked to a bromobenzamide group via a propyl chain.

Preparation Methods

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the propyl chain: This step involves the alkylation of the pyrrolo[2,3-b]pyridine core with a suitable propylating agent.

    Attachment of the bromobenzamide group: The final step involves the coupling of the propylated pyrrolo[2,3-b]pyridine with 3-bromobenzoyl chloride under appropriate reaction conditions, such as the presence of a base like triethylamine.

Chemical Reactions Analysis

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, which are crucial for cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-bromo-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O/c18-15-6-1-4-14(12-15)17(22)20-9-3-10-21-11-7-13-5-2-8-19-16(13)21/h1-2,4-8,11-12H,3,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHSHAPFTDQEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.